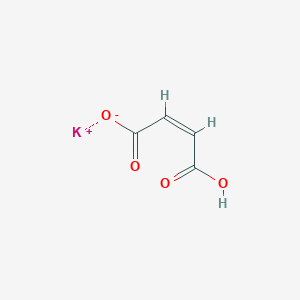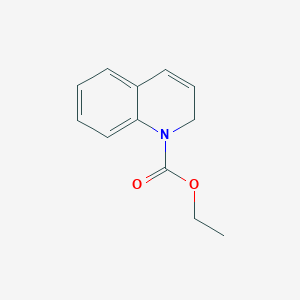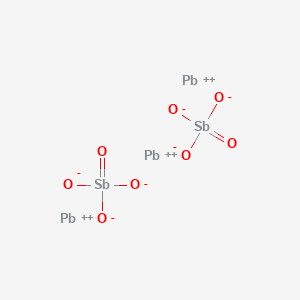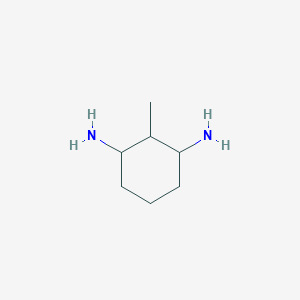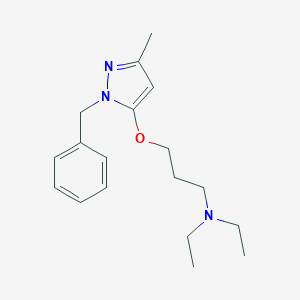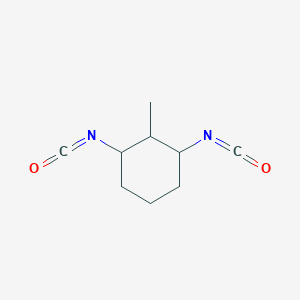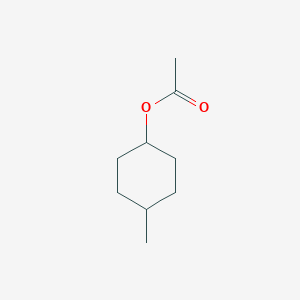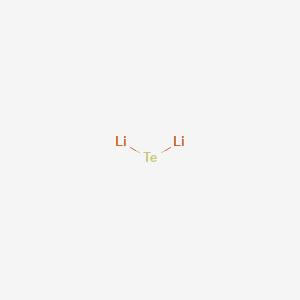
Dilithium telluride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dilithium telluride (Li2Te) is a binary compound of lithium and tellurium. It is a semiconducting material with potential applications in various fields such as electronics, optoelectronics, and energy storage. The unique properties of dilithium telluride make it an interesting material for scientific research.
Mecanismo De Acción
The mechanism of action of dilithium telluride is not well understood. However, it is believed that its semiconducting properties play a crucial role in its mechanism of action. Dilithium telluride can absorb and emit light, which makes it an interesting material for optoelectronic applications. It can also store and release lithium ions, which makes it an interesting material for energy storage applications.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of dilithium telluride are not well studied. However, it is known that tellurium is a toxic element and can cause adverse effects on human health. Therefore, careful handling of dilithium telluride is necessary to avoid exposure to toxic materials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dilithium telluride has several advantages for lab experiments. It is a semiconducting material with unique properties that make it an interesting material for scientific research. However, dilithium telluride also has some limitations for lab experiments. It is a toxic and reactive material that requires careful handling and disposal.
Direcciones Futuras
There are several future directions for dilithium telluride research. One direction is the development of new synthesis methods that can produce dilithium telluride with improved properties. Another direction is the exploration of dilithium telluride's potential applications in energy storage, optoelectronics, and catalysis. Furthermore, the study of dilithium telluride's mechanism of action and its effects on human health can provide valuable insights for future research.
Conclusion:
In conclusion, dilithium telluride is a semiconducting material with potential applications in various scientific fields. Its unique properties make it an interesting material for scientific research. However, careful handling and disposal of dilithium telluride are necessary due to its toxicity and reactivity. Future research on dilithium telluride can provide valuable insights for the development of new materials and technologies.
Métodos De Síntesis
The synthesis of dilithium telluride can be achieved by several methods. One of the most common methods is the reaction of lithium and tellurium in a sealed ampoule under high temperature. Another method is the reaction of lithium hydride and tellurium in the presence of a catalyst. The synthesis of dilithium telluride requires careful handling of the materials due to their reactivity and toxicity.
Aplicaciones Científicas De Investigación
Dilithium telluride has potential applications in various scientific fields. In electronics, it can be used as a semiconductor material for the fabrication of electronic devices. In optoelectronics, it can be used as a material for the fabrication of solar cells, photodetectors, and light-emitting diodes. In energy storage, it can be used as an electrode material for lithium-ion batteries. Dilithium telluride also has potential applications in catalysis, sensing, and biomedical imaging.
Propiedades
Número CAS |
12136-59-3 |
|---|---|
Nombre del producto |
Dilithium telluride |
Fórmula molecular |
Li2Te |
Peso molecular |
141.5 g/mol |
InChI |
InChI=1S/2Li.Te |
Clave InChI |
GKWAQTFPHUTRMG-UHFFFAOYSA-N |
SMILES |
[Li][Te][Li] |
SMILES canónico |
[Li][Te][Li] |
Otros números CAS |
12136-59-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



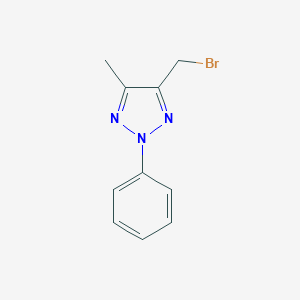
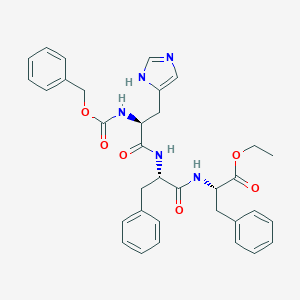
![4-[(5-Hydroxy-3-methylisoxazol-4-YL)methylene]-3-methyl-(4H)isoxazol-5-one](/img/structure/B87966.png)

